molecular formula C11H15N3O3 B13386985 N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide

N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide

Cat. No.: B13386985
M. Wt: 237.25 g/mol
InChI Key: CRZZRSWETKBGET-UHFFFAOYSA-N
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Description

N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound with the molecular formula C11H15N3O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydrazinyl group, a hydroxyphenyl group, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 4-hydroxyphenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

4-hydroxyphenylacetic acid+hydrazine hydrateThis compound\text{4-hydroxyphenylacetic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-hydroxyphenylacetic acid+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
  • **N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]propionamide

Uniqueness

N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and hydroxyphenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide

InChI

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)

InChI Key

CRZZRSWETKBGET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN

solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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